molecular formula C23H22ClNO4 B5578962 4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5578962
M. Wt: 411.9 g/mol
InChI Key: VOZGZHMISJGVJP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C23H22ClNO4 and its molecular weight is 411.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.1237359 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research into the molecular structure and spectroscopic characterization of related quinolinedione compounds has been conducted through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. These studies have focused on understanding the molecular geometry, electronic structure, and vibrational properties, aiming to correlate these characteristics with potential biological activity or material properties. The analyses include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, offering deep insights into the compounds' molecular dynamics and interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Crystallographic Studies

Crystallographic studies have been pivotal in elucidating the structural features of quinolinedione derivatives, providing a foundation for understanding their chemical reactivity and potential applications. The analysis of crystal structures helps in identifying the molecular conformations, intermolecular interactions, and packing motifs, which are crucial for the design of materials with desired physical or chemical properties. These studies often explore the significance of π-π interactions and hydrogen bonding in stabilizing the crystal structures of these compounds, which could have implications for their use in material science or pharmaceuticals (de Souza et al., 2015).

Optical Properties and Applications

The investigation of optical properties, including photovoltaic characteristics, of quinolinedione derivatives has opened new avenues for their application in organic electronics. Studies focusing on the absorption, emission, and charge transport properties of these compounds contribute to the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. The understanding of their electronic transitions and energy band diagrams is essential for tailoring materials that meet specific requirements for electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Applications

While the focus is on excluding drug usage and side effects, it's worth noting that the structural analysis and understanding of quinolinedione derivatives' molecular interactions have implications for their potential biological applications. These include exploring their cytotoxic activities against various cancer cell lines and understanding their interaction with biological macromolecules, which is crucial for the design of new therapeutic agents. Structural and in silico studies provide valuable insights into the compounds' mechanisms of action at the molecular level, facilitating the identification of promising candidates for further drug development (Kadela-Tomanek et al., 2018).

Properties

IUPAC Name

4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-28-16-7-8-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)25-19)13-3-5-15(24)6-4-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZGZHMISJGVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)Cl)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.